molecular formula C10H15NO4 B2725013 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 378245-84-2

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B2725013
CAS No.: 378245-84-2
M. Wt: 213.233
InChI Key: HLVPBIOZQSLXMN-SOSBWXJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties: This compound is a chiral bicyclic molecule with a 7-azabicyclo[2.2.1]heptane core and two methyl ester groups at positions 2 and 2. Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol . The stereochemistry is defined as (1R,2R,3S,4S), which influences its physicochemical and biological properties. Evidence indicates it is commercially available as a mixture of diastereomers, though enantiomerically pure forms may exist depending on synthesis routes .

For example, tert-butyl esters are formed via Boc-protection strategies, followed by esterification .

Properties

IUPAC Name

dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3/t5-,6+,7+,8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVPBIOZQSLXMN-SOSBWXJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)OC)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@@H]([C@H]1C(=O)OC)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Approach to the Azabicyclic Framework

The Diels-Alder reaction represents one of the most versatile methods for constructing the 7-azabicyclo[2.2.1]heptane framework. This approach typically involves the [4+2] cycloaddition between a cyclopentadiene derivative and an appropriate dienophile containing a nitrogen functionality.

In a representative synthesis pathway, cyclopenta-1,3-diene (1) can be reacted with ethyl oxoacetate (2) in the presence of ammonium chloride to form a mixture of stereoisomeric compounds. This initial reaction produces a mixture of exo and endo isomers which can be separated in subsequent steps:

Cyclopenta-1,3-diene + ethyl oxoacetate + NH4Cl → mixture of 7-azabicyclo[2.2.1]heptane-2-carboxylate stereoisomers

The stereochemical outcome of this reaction can be influenced by reaction conditions, including temperature, solvent, and catalyst selection. Lower temperatures (-78°C to 0°C) typically favor formation of the kinetically controlled products.

Ring Closure of Cyclic Precursors

An alternative route involves the intramolecular cyclization of appropriately functionalized cyclohexene derivatives. This method has been successfully employed for the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives.

Fraser and Swingle reported a five-step synthesis of 7-azabicyclo[2.2.1]heptane in yields up to 36%. Their approach involves the preparation of precursors that can undergo intramolecular cyclization to form the bicyclic framework:

Cyclohexene derivative → N-functionalized cyclohexene → cyclization → 7-azabicyclo[2.2.1]heptane

This approach offers the advantage of potentially higher yields compared to the Diels-Alder methodology.

Stereoselective Synthesis Strategies

Asymmetric Diels-Alder Approaches

To achieve the specific (1R,2R,3S,4S) stereochemistry, asymmetric Diels-Alder reactions can be employed. These reactions typically utilize chiral auxiliaries or catalysts to induce stereoselectivity.

Aso and colleagues have reported the preparation of optically active (R)- and (S)-allene-1,3-dicarboxylates and their asymmetric cycloaddition reactions with cyclopentadiene. This approach could potentially be adapted for the stereoselective synthesis of our target compound:

Chiral allene-1,3-dicarboxylate + cyclopentadiene → stereodefined bicyclic product → 2,3-dimethyl dicarboxylate derivative

The stereochemical outcome of these reactions depends on the nature of the chiral auxiliary or catalyst employed, as well as reaction conditions such as temperature and solvent.

Resolution of Stereoisomeric Mixtures

Another approach involves the resolution of stereoisomeric mixtures obtained from non-stereoselective reactions. This can be achieved through various methods including:

  • Chromatographic separation after derivatization with chiral agents
  • Crystallization of diastereomeric salts
  • Enzymatic resolution

For example, after Boc protection, stereoisomeric mixtures of 7-azabicyclo[2.2.1]heptane derivatives can be separated by column chromatography to isolate the desired stereoisomers. Subsequent transformation of these stereochemically pure intermediates can lead to the target compound.

Specific Synthetic Routes to the Target Compound

Asymmetric Synthesis via Chiral Auxiliaries

One effective approach involves the use of chiral auxiliaries such as (R)- or (S)-arylacetic acid derivatives to control stereochemistry during key bond-forming steps. This methodology has been successfully applied to related systems.

The synthetic sequence might proceed as follows:

  • Formation of a prochiral cyclic anhydride with α-symmetry
  • Reaction with a chiral (R)-arylacetic acid derivative at low temperature (-78°C to 0°C)
  • Transformation of the resulting adduct through controlled esterification
  • Stereoselective introduction of the nitrogen functionality
  • Formation of the 7-azabicyclic framework
  • Final transformations to install the methyl ester groups

The stereochemical outcome can be controlled by the choice of chiral auxiliary and reaction conditions. The use of (R)- or (S)-1-phenylethylamine has been demonstrated to provide access to specific stereoisomers in related systems.

Cycloaddition-Based Approach

A more direct approach involves the Diels-Alder reaction between appropriately functionalized precursors. Studies on the synthesis of 7-azabicyclo[2.2.1]heptane derivatives provide valuable insights into this approach.

The synthesis might proceed via:

  • Preparation of a suitably functionalized azadiene
  • [4+2] cycloaddition with an appropriate dienophile containing carboxylate functionality
  • Stereochemical adjustment if necessary
  • Introduction or modification of the methyl ester groups

This approach benefits from the inherent stereoselectivity of the Diels-Alder reaction, which can be further enhanced by the use of chiral catalysts or auxiliaries.

Comparison of Synthetic Methods

Table 1: Comparison of Key Synthetic Approaches to 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Synthetic Approach Advantages Limitations Stereochemical Control Typical Yield Range
Diels-Alder cycloaddition Direct formation of bicyclic framework Often produces mixture of stereoisomers Moderate to good with chiral auxiliaries 20-45%
Ring closure of cyclohexene derivatives Potential for higher overall yields Multiple steps required Good with appropriate precursors 30-60%
Resolution of stereoisomeric mixtures Access to all possible stereoisomers Material loss during separation Excellent for pure stereoisomers 15-30% (of desired isomer)
Asymmetric synthesis with chiral auxiliaries High stereochemical control Requires additional steps for auxiliary introduction/removal Excellent 40-70%

Optimization Parameters for Stereoselective Synthesis

The stereoselective synthesis of the target compound can be optimized by carefully controlling several parameters:

Temperature Effects

Reaction temperature significantly impacts stereoselectivity, particularly in cycloaddition reactions. Based on studies of related systems, lower temperatures (-78°C to 0°C) generally favor formation of kinetically controlled products with enhanced stereoselectivity.

Solvent Selection

Solvent choice affects both reaction rates and stereoselectivity. For the synthesis of related bicyclic compounds, polar aprotic solvents like dichloromethane and THF have been shown to provide optimal results for key transformation steps.

Catalyst and Reagent Optimization

The choice of catalysts and reagents can dramatically influence stereochemical outcomes. For instance, in the synthesis of related azabicyclic compounds, specific palladium catalysts have been employed for selective transformations under neutral conditions to maintain stereochemical integrity.

Analytical Methods for Structural Confirmation

The structural confirmation of the synthesized this compound typically involves:

  • NMR spectroscopy (1H, 13C, 2D methods) for structural elucidation
  • X-ray crystallography for absolute stereochemical determination
  • Optical rotation measurements to confirm enantiomeric purity
  • HPLC analysis using chiral columns to assess stereochemical purity

The specific stereochemical configuration (1R,2R,3S,4S) can be confirmed by these analytical methods, with X-ray crystallography providing the most definitive evidence when available.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Neuroprotective Properties :
    • Research indicates that azabicyclic compounds like 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exhibit potential neuroprotective effects. They may interact with neurotransmitter systems and have implications for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
  • Inhibition of Protein Phosphatases :
    • The compound has been identified as an inhibitor of protein phosphatases 1 and 2A, which are crucial in various signaling pathways. This inhibition could lead to apoptosis in certain cell types, making it a candidate for further investigation in cancer therapies .

Polymer Chemistry

  • Synthesis of Poly(alkenamer)s :
    • The compound is utilized in the synthesis of homologous poly(alkenamer)s through ring-opening metathesis polymerization (ROMP). This method allows for controlled polymerization reactions where the molecular weight of the polymer products can be predicted based on the monomer-to-catalyst feed ratios.

Synthetic Methodologies

  • Various synthetic approaches have been developed for producing high-purity this compound. These methods often involve multi-step reactions that ensure the retention of the bicyclic structure while allowing for functionalization at specific sites on the molecule.

Case Studies

  • Case Study on Neuroactivity :
    • A study assessed the neuroactive properties of azabicyclic derivatives similar to this compound and found promising results indicating their potential use in neuropharmacology.
  • Polymer Development :
    • In a recent project focusing on biodegradable polymers, researchers successfully synthesized poly(alkenamer)s using this compound as a monomer. The resulting polymers exhibited favorable mechanical properties and degradation rates suitable for medical applications.

Mechanism of Action

The mechanism by which 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Synthesis Notes References
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 7-azabicyclo[2.2.1]heptane Methyl esters at C2, C3 213.23 Pharmaceutical intermediates, chiral building blocks
2-(tert-butyl) 3-methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2-azabicyclo[2.2.1]heptane tert-butyl (C2), methyl (C3) esters ~271 (estimated) Synthesized via THF/NaOH/DMS; intermediates in drug discovery
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate 7-oxabicyclo[2.2.1]hept-5-ene Isoamyl esters 298.34 Diels-Alder reactions; structural characterization via X-ray diffraction
rel-Sodium (1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-dicarboxylate Bicyclo[2.2.1]heptane Sodium carboxylates 184.19 Polypropylene nucleating agent (e.g., HPN-68)
2-(tert-butyl) 3-methyl (1R,3S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2-azabicyclo[2.2.1]heptane tert-butyl (C2), methyl (C3) esters + C5 hydroxyl 271.31 Enhanced polarity; potential bioactive applications

Key Differences and Implications :

Core Structure Variations: 7-Aza vs. 2-Aza vs. 7-Aza: Substitution at position 2 (e.g., 2-azabicyclo derivatives) alters steric and electronic properties, affecting reactivity in ring-opening or functionalization reactions .

Ester Group Effects :

  • Methyl vs. Bulkier Esters : Methyl esters (as in the target compound) offer lower steric hindrance, favoring reactions like hydrolysis or transesterification. In contrast, tert-butyl or isoamyl esters improve stability and solubility in organic phases .
  • Carboxylate Salts : Sodium carboxylate derivatives (e.g., rel-sodium bicycloheptane dicarboxylate) exhibit ionic character, making them suitable for industrial applications like polymer nucleation .

Stereochemistry and Bioactivity: The (1R,2R,3S,4S) configuration of the target compound ensures chiral specificity, critical for interactions with biological targets. Diastereomer mixtures (noted in ) may reduce enantioselective efficacy .

Synthetic Routes :

  • Ultrasonic Methods : Used for 7-oxabicyclo derivatives to improve reaction efficiency and purity .
  • Selective Alkylation : tert-butyl esters are synthesized via Boc protection, while methyl esters employ dimethyl sulfate or iodomethane .

Biological Activity

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This bicyclic structure is known for its interactions with various biological systems, particularly as a ligand for cholinergic receptors and as an analgesic agent.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₀H₁₅N₀₄
Molecular Weight 213.23 g/mol
IUPAC Name Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
PubChem CID 13166887
Appearance Oil
Storage Temperature Room Temperature

Research indicates that this compound acts primarily as a cholinergic receptor ligand , influencing neurotransmission by modulating acetylcholine receptors. This interaction is crucial for its analgesic and anti-inflammatory properties.

Analgesic and Anti-inflammatory Effects

A patent (WO1994022868A1) describes the analgesic and anti-inflammatory activities of various derivatives of 7-azabicyclo[2.2.1]heptane, including the dimethyl variant. These compounds have been shown to alleviate pain in animal models and may offer therapeutic benefits in treating chronic pain conditions .

Cholinergic Receptor Interaction

The compound has been identified as a ligand for cholinergic receptors, specifically influencing the activity of nicotinic acetylcholine receptors (nAChRs). Research findings suggest that it may serve as a partial agonist at α4β2 nAChRs . This property is significant for developing treatments for neurological disorders where cholinergic signaling is disrupted.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Pain Models : In a study evaluating the analgesic properties of azabicyclo derivatives in rodent models of pain, compounds similar to this compound exhibited significant reductions in pain response compared to control groups .
  • Cholinergic Activity Assessment : Another study focused on the cholinergic activity of bicyclic compounds demonstrated that derivatives could enhance cognitive function in models mimicking Alzheimer's disease by improving synaptic transmission through nAChR modulation .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Analgesic Demonstrated efficacy in reducing pain in animal models .
Anti-inflammatory Potential to reduce inflammation through cholinergic pathways .
Cognitive Enhancement Modulation of nAChRs may improve cognitive functions .

Q & A

Basic: What are the key synthetic routes for synthesizing this bicyclic compound?

Methodological Answer:
The compound is typically synthesized via esterification of the corresponding bicyclic anhydride or carboxylic acid derivatives. For example:

  • Esterification with Alcohols: Reacting the bicyclic anhydride (e.g., 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) with methanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) at 90°C for 24 hours yields the dimethyl ester .
  • Protection-Deprotection Strategies: Methylation of a tert-butyl-protected intermediate using iodomethane and cesium carbonate in DMF, followed by HCl-mediated deprotection, is another route .
  • Key Steps: Purification involves solvent extraction (e.g., EtOAc/NaHCO₃ washes), distillation to remove excess alcohol, and column chromatography (neutral Al₂O₃ or silica gel) .

Basic: How is purity and structural integrity validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • IR Spectroscopy: Peaks at ~1742 cm⁻¹ confirm ester carbonyl groups .
    • HRMS (ESI): Exact mass analysis (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .
  • Chromatography: HPLC with chiral columns (e.g., cellulose-based) resolves enantiomers, while TLC monitors reaction progress .
  • NMR: ¹H/¹³C NMR data (e.g., δ 1.84–1.60 ppm for bridgehead protons) confirms stereochemistry and absence of impurities .

Advanced: How can stereochemical control be achieved during synthesis?

Methodological Answer:

  • Chiral Catalysts/Resolving Agents: Use of chiral auxiliaries or enzymes in esterification can induce enantioselectivity. For example, chiral HPLC separation of racemic mixtures (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) yields enantiopure forms .
  • Stereospecific Reaction Conditions: Exo vs. endo product ratios depend on reaction temperature and steric hindrance. For instance, prolonged heating favors thermodynamically stable endo products .
  • Crystallography: Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group parameters: a = 6.8541 Å, b = 35.206 Å) validates absolute configuration .

Advanced: What computational methods predict the compound’s reactivity or binding properties?

Methodological Answer:

  • Molecular Modeling: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., nicotinic acetylcholine receptors, inspired by epibatidine analogs) .
  • Conformational Analysis: MM2 force field simulations assess strain energy in the bicyclic framework, guiding derivatization strategies .

Advanced: How is this compound applied in drug discovery or material science?

Methodological Answer:

  • Pharmaceutical Scaffolds: The 7-azabicyclo[2.2.1]heptane core mimics constrained proline residues, enhancing peptide stability. For example, methyl ester derivatives serve as peptidomimetics in protease inhibitor design .
  • Polymer Additives: Calcium salts of related bicyclic dicarboxylates (e.g., 839683-04-4) reduce oxygen permeability in polyethylene/polypropylene films, validated via ASTM D3985 testing .
  • Ligand Synthesis: Functionalization at the bridgehead nitrogen (e.g., benzyl or acetyl groups) creates chiral ligands for asymmetric catalysis .

Advanced: How are contradictions in experimental data resolved (e.g., yield vs. stereopurity)?

Methodological Answer:

  • Design of Experiments (DoE): Statistical tools (e.g., ANOVA) optimize reaction parameters (e.g., temperature, catalyst loading) to balance yield (58–97%) and enantiomeric excess (ee >99%) .
  • Mechanistic Studies: Kinetic isotope effects (KIEs) or in-situ IR spectroscopy identify rate-limiting steps (e.g., esterification vs. epoxide ring-opening) .
  • Cross-Validation: Replicating synthesis under inert atmospheres (N₂/Ar) minimizes side reactions (e.g., oxidation), resolving discrepancies in reported yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.